molecular formula C16H17BN2O2 B13850624 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile

Cat. No.: B13850624
M. Wt: 280.1 g/mol
InChI Key: SLFPLHWHLLASDY-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile: is an organic compound that features a quinoline core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction. This involves the reaction of the quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl or vinyl halide.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various aryl or vinyl-substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly through coupling reactions.

    Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Drug Development: The quinoline core is a common motif in many pharmaceuticals, and the compound can be explored for its potential biological activity.

    Fluorescent Probes: The compound’s structure allows for potential use in the development of fluorescent probes for biological imaging.

Industry:

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile depends on its application:

    As a Ligand: It can coordinate to metal centers, influencing the reactivity and selectivity of the metal catalyst.

    As a Fluorescent Probe: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be used for detection and imaging.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness:

  • Quinoline Core: The presence of the quinoline core distinguishes it from other dioxaborolane derivatives, providing unique electronic and steric properties.
  • Carbonitrile Group: The carbonitrile group adds further functionality, allowing for additional chemical modifications and applications.

This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-9-11(10-18)5-6-12(13)14/h5-9H,1-4H3

InChI Key

SLFPLHWHLLASDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=NC=C2)C#N

Origin of Product

United States

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